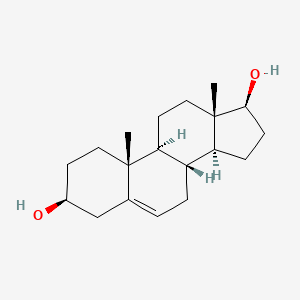
Androstenediol
Overview
Description
Mechanism of Action
Target of Action
Androstenediol, also known as Hermaphrodiol, is an endogenous weak androgen and estrogen steroid hormone . It primarily targets androgen receptors, where it stimulates a series of processes that cause the activation of genes related to the growth and development of muscles . It also has a significant role as an estrogen in the body due to its potent estrogenic activity .
Mode of Action
This compound is derived from dehydroepiandrosterone by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases), and is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) . When it binds to androgen receptors, it triggers a series of processes that activate genes related to muscle growth and development .
Biochemical Pathways
This compound is an intermediate in testosterone biosynthesis, found in the testis or the adrenal glands . It is involved in the biosynthesis of the adrenal steroid hormones, corticosterone, cortisol, and aldosterone; and the gonadal steroid hormones, progesterone, estradiol, and testosterone . The enzymes involved in these biosynthetic pathways fall into two major classes of proteins: the cytochrome P450 heme-containing proteins and the hydroxysteroid dehydrogenases .
Pharmacokinetics
It is known that this compound is a direct metabolite of the most abundant steroid produced by the human adrenal cortex, dehydroepiandrosterone (dhea) .
Result of Action
This compound has been found to stimulate the immune system . It also increases bone density, muscle mass, and strength when it binds to androgen receptors . Furthermore, it exerts a positive action on the proliferation process of endometrial cells, through the increase in CYCLIN D1 and a decrease in P27 levels .
Action Environment
Environmental factors such as water, air, and soil pollution, as well as electromagnetic fields and ionizing radiation, have been proven to have an adverse effect on male fertility . These factors can potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Androstenediol participates in several biochemical reactions, primarily as an intermediate in steroidogenesis. It is synthesized from dehydroepiandrosterone (DHEA) through the action of 17β-hydroxysteroid dehydrogenase. This compound can be further converted to testosterone by 3β-hydroxysteroid dehydrogenase. It interacts with various enzymes, including aromatase, which converts it to estradiol, and 5α-reductase, which converts it to dihydrotestosterone (DHT). These interactions highlight the compound’s role in maintaining the balance between androgenic and estrogenic activities in the body .
Cellular Effects
This compound influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been shown to stimulate the immune system and enhance the proliferation of certain cell types, such as endometrial cells. This compound modulates cell signaling pathways, including the PI3K-AKT and MAPK-ERK pathways, which are crucial for cell survival and proliferation. Additionally, it affects gene expression by binding to estrogen receptors (ERα and ERβ) and androgen receptors, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various receptors and enzymes. It binds to estrogen receptors with moderate affinity, influencing gene expression and cellular responses. This compound also interacts with androgen receptors, albeit with lower affinity compared to testosterone. It can activate or inhibit enzymes such as aromatase and 5α-reductase, thereby modulating the synthesis of other steroid hormones. These interactions result in changes in gene expression, enzyme activity, and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions but can undergo degradation through enzymatic processes. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term modulation of physiological processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can stimulate immune function and enhance cell proliferation. At higher doses, this compound can exhibit toxic effects, including liver damage and hormonal imbalances. Studies have shown that there is a threshold dose beyond which the adverse effects become significant. These findings underscore the importance of careful dosage regulation when using this compound in therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to steroidogenesis. It is synthesized from dehydroepiandrosterone (DHEA) and can be converted to testosterone or estradiol through the action of specific enzymes. The compound interacts with enzymes such as 17β-hydroxysteroid dehydrogenase, 3β-hydroxysteroid dehydrogenase, and aromatase. These interactions influence the levels of various metabolites and the overall metabolic flux within the steroidogenic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to sex hormone-binding globulin (SHBG) and albumin, which facilitate its transport in the bloodstream. The distribution of this compound within tissues is influenced by its affinity for these binding proteins and its ability to cross cell membranes. These factors determine the localization and accumulation of this compound in various tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be found in the cytoplasm, where it interacts with cytoplasmic receptors and enzymes. Additionally, this compound can translocate to the nucleus, where it influences gene expression by binding to nuclear receptors. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
Preparation Methods
Androstenediol is derived from dehydroepiandrosterone by the reduction of the 17-keto group through the action of 17-hydroxysteroid dehydrogenases. It is then converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group via 3-hydroxysteroid dehydrogenases . Industrial production methods often involve the microbial transformation of phytosterols using engineered Mycobacterium strains .
Chemical Reactions Analysis
Androstenediol undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form testosterone by the action of 3-hydroxysteroid dehydrogenases.
Reduction: The reduction of the 17-keto group of dehydroepiandrosterone leads to the formation of this compound.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents and conditions used in these reactions include enzymes such as 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases . Major products formed from these reactions include testosterone and other androgens .
Scientific Research Applications
Androstenediol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroid hormones.
Comparison with Similar Compounds
Androstenediol is similar to other steroid hormones such as androstenedione, dehydroepiandrosterone, and testosterone. it is less androgenic than androstenedione and has been found to stimulate the immune system . It also possesses potent estrogenic activity, similar to dehydroepiandrosterone and 3β-androstanediol .
Similar Compounds
- Androstenedione
- Dehydroepiandrosterone
- Testosterone
- 3β-androstanediol
This compound’s uniqueness lies in its dual role as both a weak androgen and estrogen, as well as its intermediate position in the biosynthesis of testosterone .
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADHLRWLCPCEKT-LOVVWNRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Record name | androstenediol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Androstenediol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022609 | |
| Record name | Androstenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Androstenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
521-17-5 | |
| Record name | Androstenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androstenediol [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androstenediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01524 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Androstenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androst-5-ene-3-β,17-β-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANDROSTENEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PS51EMXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Androstenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


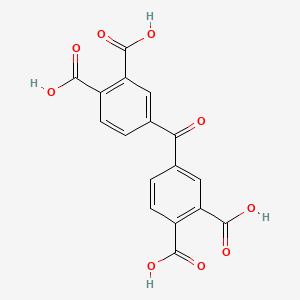

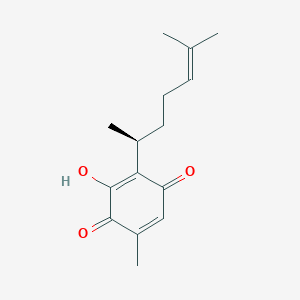

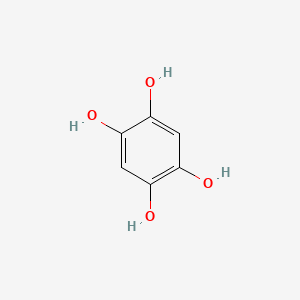
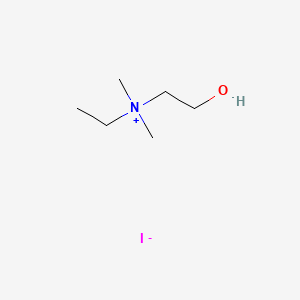


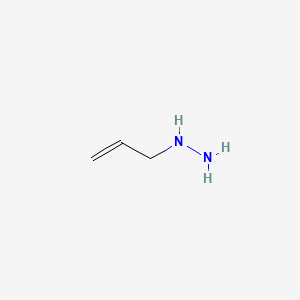
![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)

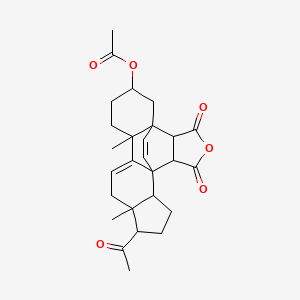
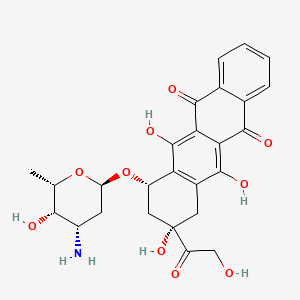
![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)
